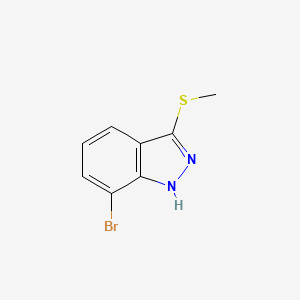

7-Bromo-3-(methylthio)-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN2S |

|---|---|

Molecular Weight |

243.13 g/mol |

IUPAC Name |

7-bromo-3-methylsulfanyl-1H-indazole |

InChI |

InChI=1S/C8H7BrN2S/c1-12-8-5-3-2-4-6(9)7(5)10-11-8/h2-4H,1H3,(H,10,11) |

InChI Key |

NFXQVPQGKQEAMX-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NNC2=C1C=CC=C2Br |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 3 Methylthio 1h Indazole

General Synthetic Strategies for the 1H-Indazole Core

The 1H-indazole, or benzopyrazole, is a bicyclic heteroaromatic system of significant interest in medicinal chemistry. nih.gov Its synthesis is a well-established field, with numerous strategies developed to construct the core ring system. These methods can be broadly categorized into intramolecular cyclization pathways and intermolecular coupling reactions.

Intramolecular cyclization represents a robust and widely utilized approach for constructing the 1H-indazole scaffold. These methods typically involve the formation of a key N-N or C-N bond in the final ring-closing step from a suitably substituted benzene (B151609) precursor.

One prominent method is the Ullmann-type intramolecular N-arylation . This strategy often begins with the condensation of an o-haloaryl aldehyde or ketone with a hydrazine (B178648) derivative to form a hydrazone intermediate. chim.itrsc.org This intermediate then undergoes a copper-catalyzed intramolecular cyclization to form the N-N bond, yielding the 1H-indazole core. chim.itrsc.orgmdpi.com The process has been shown to be effective for a range of substrates, including those with chloro, bromo, and iodo substituents on the aromatic ring. nih.gov High-throughput screening and statistical modeling have been employed to optimize reaction conditions, addressing challenges such as poor reactivity and thermal hazards to achieve excellent yields on a laboratory scale. rsc.orgrsc.org

Another significant intramolecular pathway is the cyclization of o-haloaryl N-sulfonylhydrazones . This approach uses a copper catalyst, such as Cu(OAc)₂·H₂O, to facilitate the ring closure, often proceeding at lower temperatures and with lower catalyst loading compared to other methods. nih.gov

Furthermore, palladium-catalyzed intramolecular C-H amination of aminohydrazones provides a direct route to the indazole ring. nih.gov This method avoids the need for pre-installed halogen atoms, relying instead on the activation of a C-H bond ortho to the hydrazone moiety.

The table below summarizes key features of various intramolecular cyclization strategies for 1H-indazole synthesis.

Table 1: Overview of Intramolecular Cyclization Strategies for 1H-Indazole Synthesis| Method | Key Precursor | Catalyst/Reagent | Key Bond Formed | Reference |

|---|---|---|---|---|

| Ullmann-Type Reaction | o-Haloaryl hydrazone | Copper (e.g., CuI) | N-N | chim.itrsc.orgmdpi.com |

| Sulfonylhydrazone Cyclization | o-Haloaryl N-sulfonylhydrazone | Copper (e.g., Cu(OAc)₂) | N-N | nih.gov |

| C-H Amination | Aminohydrazone | Palladium | C-N | nih.gov |

| Reductive Cyclization | 2-Nitrobenzaldehyde derivative | Base (e.g., K₂CO₃) | N-N | nih.gov |

Intermolecular reactions, particularly cycloadditions, offer an alternative and powerful approach to the 1H-indazole core. The most notable of these is the [3+2] cycloaddition of a benzyne (B1209423) intermediate with a diazo compound . orgsyn.orgnih.gov

In this methodology, an aryne, typically generated in situ from an o-(trimethylsilyl)aryl triflate using a fluoride (B91410) source like cesium fluoride (CsF), reacts with a diazo compound. orgsyn.org The reaction initially forms a 3H-indazole adduct, which often rearranges to the more thermodynamically stable 1H-indazole tautomer via a 1,3-hydrogen shift. orgsyn.org This approach is versatile, allowing for the synthesis of indazoles with various substituents at the 3-position, dictated by the structure of the starting diazo compound. nih.gov For example, reacting benzynes with α-substituted α-diazomethylphosphonates can efficiently produce 3-alkyl/aryl-1H-indazoles. nih.gov

Hydrazones can also be used as coupling partners with arynes to construct the 1H-indazole skeleton, providing a convergent route to the final product. ucsf.edu

Regioselective Functionalization at C7 of the Indazole Ring

To synthesize the target molecule, 7-Bromo-3-(methylthio)-1H-indazole, functionalization of the benzene portion of the indazole ring is required. The introduction of a bromine atom specifically at the C7 position is a critical step that demands high regioselectivity.

The electronic properties of the indazole ring influence its susceptibility to electrophilic aromatic substitution. While the pyrazole (B372694) ring deactivates the fused benzene ring, substitution is still possible, with the C3, C5, and C7 positions being the most common sites of reaction. Achieving selectivity for the C7 position can be challenging and is often influenced by existing substituents or the specific reaction protocol.

Direct and efficient regioselective C7-bromination of the 1H-indazole ring has been successfully achieved using N-bromosuccinimide (NBS) as the brominating agent. mdpi.com Research has shown that for 4-substituted 1H-indazoles, treatment with NBS in a solvent like DMF at elevated temperatures can provide the C7-brominated product in good yields. mdpi.com The presence of a substituent at the C4 position can effectively direct the electrophilic attack to the C7 position, potentially due to a combination of electronic and steric effects. mdpi.com Computational studies have been used to estimate the reactivity of the indazole ring and rationalize the observed C7 selectivity. mdpi.com

It is important to note that reaction conditions can significantly impact the outcome. For instance, using an excess of NBS can lead to di-substituted products, such as 5,7-dibrominated indazoles. mdpi.com The choice of base can also influence the reaction; in some cases, basic conditions can promote polybromination. mdpi.com

An alternative and often more controlled strategy for achieving C7-bromination involves introducing the bromine atom onto an aromatic precursor before the indazole ring is formed. mdpi.commdpi.com This approach circumvents the potential for poor regioselectivity that can occur during the direct bromination of the heterocyclic system itself. mdpi.com

A practical example is the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the drug Lenacapavir. mdpi.comchemicalbook.com In this synthesis, the starting material, 2,6-dichlorobenzonitrile, is first subjected to electrophilic bromination using NBS in sulfuric acid. mdpi.com This reaction proceeds with high regioselectivity to place the bromine atom between the two chlorine atoms, yielding 3-bromo-2,6-dichlorobenzonitrile. mdpi.com This brominated precursor is then cyclized by heating with hydrazine hydrate, which selectively displaces the chlorine at C2 to form the 7-bromo-4-chloro-1H-indazol-3-amine with high regiocontrol. mdpi.commdpi.com A similar strategy starting from a (2-bromo-6-methylphenylazo)-t-butylsulfide precursor has also been reported to yield 7-bromo-1H-indazole upon treatment with potassium t-butoxide. wikipedia.org

The table below outlines reaction conditions for different C7-bromination strategies.

Table 2: Selected Protocols for C7-Bromination of Indazoles and Precursors| Strategy | Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Direct Bromination | 4-Sulfonamido-1H-indazole | NBS, DMF, 80 °C | 7-Bromo-4-sulfonamido-1H-indazole | 84% | mdpi.com |

| Precursor Bromination | 2,6-Dichlorobenzonitrile | NBS, H₂SO₄, 0 °C | 3-Bromo-2,6-dichlorobenzonitrile | 76-81% | mdpi.com |

| Precursor Cyclization | (2-Bromo-6-methylphenylazo)-t-butylsulfide | Potassium t-butoxide, DMSO | 7-Bromo-1H-indazole | 96% | wikipedia.org |

Following the successful synthesis of the 7-bromo-1H-indazole core via one of these methods, the final step toward the target molecule is the introduction of the methylthio group at the C3 position. This is typically achieved through C3-halogenation (e.g., iodination with I₂/KOH) to create a suitable leaving group, followed by nucleophilic substitution with a reagent like sodium methanethiolate (B1210775) (CH₃SNa). mdpi.com

Introduction of Halogen Substituents at the C7 Position

Introduction of the Methylthio Substituent at C3 of the Indazole Ring

The incorporation of a methylthio group at the C3 position of the indazole ring is a key step in the synthesis of the title compound. This can be achieved through direct carbon-sulfur bond formation or, more commonly, via sequential functionalization strategies.

Carbon-Sulfur Bond Formation Strategies at C3

Directly forming a carbon-sulfur (C-S) bond at the C3 position of an indazole is less common but can be achieved under specific conditions. One approach involves the reaction of an N-protected indazole with a sulfenylating agent. For instance, reacting 1-(phenylsulfonyl)indazole with dimethyl disulfide in the presence of a strong base like n-butyllithium can lead to the introduction of the methylthio group at the C3 position. The reaction proceeds through the deprotonation of the C3 carbon, creating a nucleophilic center that attacks the disulfide.

Another strategy involves radical-mediated reactions. While less explored for this specific transformation, radical C-H thiomethylation using a radical initiator and a methylthio source could potentially functionalize the C3 position. However, these direct methods can sometimes suffer from issues with regioselectivity and functional group compatibility.

Sequential Functionalization Approaches for C3-(Methylthio) incorporation

A more reliable and widely used approach for installing the methylthio group at C3 is through a sequential process. This typically involves two steps: first, the introduction of a halogen at the C3 position, followed by a nucleophilic substitution with a methylthiolate source.

Step 1: Halogenation at C3 The C3 position of the indazole ring can be readily halogenated. Iodination is often achieved by treating the parent indazole with iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as N,N-dimethylformamide (DMF). organic-chemistry.orgchim.it This reaction proceeds efficiently to yield 3-iodo-1H-indazole. Similarly, bromination can be accomplished using reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) in various solvents. organic-chemistry.orggoogle.com The resulting 3-haloindazoles are stable intermediates, primed for the subsequent substitution step.

Step 2: Nucleophilic Substitution With a good leaving group like iodide or bromide at the C3 position, the methylthio group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. Reacting the 3-haloindazole with a nucleophile such as sodium thiomethoxide (NaSMe) or by using dimethyl disulfide with a suitable base provides the desired 3-(methylthio)-1H-indazole. This two-step sequence offers high yields and excellent control over regioselectivity, making it the preferred method for synthesizing this key intermediate. The initial bromination of the indazole core would first occur at the C7 position before this C3 functionalization sequence is undertaken to produce the final compound.

Advanced Synthetic Transformations for this compound

Once synthesized, this compound serves as a valuable building block for creating more complex molecules. The bromine atom at the C7 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions for Indazole Derivatization

The C7-bromo substituent acts as a synthetic handle for introducing a wide array of functional groups through transition-metal-catalyzed reactions. These transformations are fundamental in diversifying the indazole core for various applications.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming carbon-carbon bonds. It involves the coupling of the 7-bromoindazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govrsc.org This allows for the introduction of various aryl or heteroaryl groups at the C7 position. The reaction conditions are generally mild and tolerant of many functional groups. nih.govmdpi.comresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 7-Bromoindazoles

| Catalyst | Ligand | Base | Solvent | Coupling Partner | Yield |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | Arylboronic acid | Good to Excellent nih.gov |

| PdCl₂(dppf) | - | K₂CO₃ | DME | Heteroarylboronic acid | Good nih.gov |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | Phenylboronic acid | Moderate to Good |

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, coupling the 7-bromoindazole with a primary or secondary amine. researchgate.netwikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com This method is crucial for synthesizing 7-aminoindazole derivatives. The choice of palladium catalyst and, critically, the phosphine (B1218219) ligand is key to achieving high yields and broad substrate scope. libretexts.org

Table 2: Typical Catalytic Systems for Buchwald-Hartwig Amination

| Catalyst Precursor | Ligand | Base | Solvent | Amine Type |

|---|---|---|---|---|

| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Primary & Secondary Alkyl/Aryl Amines youtube.com |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Primary Amines wikipedia.org |

Sonogashira Coupling: To introduce alkyne functionalities at the C7 position, the Sonogashira coupling is employed. wikipedia.orgyoutube.com This reaction couples the 7-bromoindazole with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.orgnih.gov

Heck Reaction: The Heck reaction allows for the formation of a new carbon-carbon bond between the 7-bromoindazole and an alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base to proceed, resulting in a 7-vinylindazole derivative. beilstein-journals.orgnih.govnih.gov

Electrochemical Synthesis Methods for Indazoles

Modern synthetic chemistry increasingly turns to sustainable methods, with electrochemistry offering a powerful alternative to traditional reagents. The indazole core can be constructed using electrochemical methods, which avoid the need for chemical oxidants. researchgate.netrsc.org A prominent approach is the anodic oxidation of arylhydrazones. rsc.orgresearchgate.net In this process, an arylhydrazone precursor undergoes an intramolecular C-H/N-H cyclization. The reaction is typically carried out in an undivided cell, often using platinum or carbon-based electrodes. researchgate.net The anodic activation of the N-H bond generates a nitrogen-centered radical, which then cyclizes onto the aromatic ring to form the indazole structure after further oxidation and deprotonation. rsc.orgrsc.org This method is notable for its operational simplicity and compatibility with a range of functional groups. nih.gov

Analytical Characterization Techniques for Structural Elucidation

The unambiguous identification of this compound and its derivatives relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. nih.govnih.govrug.nl

In the ¹H NMR spectrum, the protons on the benzene portion of the indazole ring typically appear as a complex multiplet or a series of doublets and triplets in the aromatic region (δ 7.0-8.5 ppm). The N-H proton of the indazole ring usually appears as a broad singlet at a downfield chemical shift (>10 ppm), while the methylthio (S-CH₃) protons will be a sharp singlet in the upfield region (δ 2.5-3.0 ppm). rsc.orgwhiterose.ac.uk

In the ¹³C NMR spectrum, the carbon atoms of the indazole ring resonate in the range of δ 110-150 ppm. researchgate.net The carbon attached to the bromine (C7) will be shifted upfield compared to its non-brominated counterpart due to the heavy atom effect. The methyl carbon of the methylthio group will appear at approximately δ 15-20 ppm.

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation pathways may include the loss of a methyl radical (•CH₃) from the methylthio group or the cleavage of the entire methylthio group.

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. A characteristic N-H stretching vibration is expected in the range of 3100-3400 cm⁻¹. C=C and C=N stretching vibrations of the aromatic and pyrazole rings will appear in the 1450-1650 cm⁻¹ region.

Table 3: Summary of Analytical Characterization Data

| Technique | Expected Observations for this compound |

|---|---|

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), N-H proton (broad, δ >10 ppm), S-CH₃ protons (singlet, δ 2.5-3.0 ppm). rsc.org |

| ¹³C NMR | Aromatic/heterocyclic carbons (δ 110-150 ppm), S-CH₃ carbon (δ 15-20 ppm). researchgate.net |

| Mass Spectrometry | Molecular ion peak with a characteristic 1:1 isotopic pattern for bromine. nih.gov |

| IR Spectroscopy | N-H stretch (3100-3400 cm⁻¹), C=C/C=N stretches (1450-1650 cm⁻¹). rsc.org |

Structure Activity Relationship Sar Studies of 7 Bromo 3 Methylthio 1h Indazole and Analogues

Influence of the Bromo Group at C7 on Molecular Interactions and Biological Profiles

The presence and position of a halogen atom, such as bromine, on the indazole ring can significantly impact a compound's biological activity. Specifically, the bromo group at the C7 position has been shown to be a critical determinant of molecular interactions and subsequent biological outcomes.

Research on various indazole derivatives has highlighted the importance of substitution at the C7 position. For instance, in a series of indazole-based compounds developed as cardiovascular agents, the introduction of a chlorine or methyl group at the C7 position of the indazole nucleus led to compounds with enhanced cardiovascular activity. nih.gov This suggests that the C7 position is a key site for modulating the biological profile of indazole derivatives. The introduction of a fluorine atom at the C7 position of an indazole derivative resulted in the highest hypotensive and bradycardic activities in in-vivo cardiac models. nih.gov

Impact of the Methylthio Group at C3 on Receptor Binding and Efficacy

The substituent at the C3 position of the indazole ring is another crucial factor in determining the pharmacological properties of this class of compounds. The methylthio group (-SCH3) at C3 in 7-Bromo-3-(methylthio)-1H-indazole is expected to significantly influence its receptor binding and efficacy through a combination of steric, electronic, and hydrophobic interactions.

The functionalization of the C3 position of indazoles has been a key strategy in the development of various therapeutic agents. mdpi.com For instance, in the development of inhibitors for the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 (IDO1), it was found that a suitably substituted carbohydrazide (B1668358) moiety at the C3 position of the indazole ring was crucial for potent inhibitory activity. nih.gov This highlights the sensitivity of biological targets to the nature of the substituent at this position.

Conformational and Electronic Effects of Substitutions on the Indazole Scaffold

The conformational and electronic properties of the indazole scaffold are intricately linked to the nature and position of its substituents, which in turn dictate the molecule's biological activity. The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common. nih.govnih.gov The specific tautomeric form and the electronic distribution within the ring are influenced by the substituents.

Substitutions on the indazole ring can induce significant changes in the molecule's electronic landscape. For example, electron-withdrawing groups like the bromo group at C7 can lower the energy of the molecular orbitals and affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. nih.gov Conversely, the methylthio group at C3, with its sulfur atom, can act as a hydrogen bond acceptor and participate in other specific interactions. acs.org

Comparative SAR Analysis with Other Indazole Derivatives

To fully appreciate the structure-activity relationship of this compound, it is instructive to compare its structural features with those of other biologically active indazole derivatives. The indazole nucleus is a versatile scaffold found in a wide array of approved drugs and clinical candidates with activities ranging from anti-cancer to anti-inflammatory. nih.govnih.gov

A common strategy in the design of indazole-based drugs is the introduction of substituents at various positions to optimize potency and selectivity. For example, in the development of ROCK inhibitors, a series of N-substituted prolinamido indazoles were synthesized, with the nature of the substituent on the proline moiety significantly impacting activity. nih.gov Similarly, in the design of fibroblast growth factor receptor (FGFR) inhibitors, the presence of a fluorine atom at the 6-position of the indazole ring led to improved enzymatic and cellular potency. nih.gov

The following table provides a comparative overview of different indazole derivatives and their reported biological activities, highlighting the diverse pharmacological profiles that can be achieved through substitution on the indazole scaffold.

| Compound Name | Key Substituents | Biological Target/Activity | Reference |

| Pazopanib | 5'-amino, N,N-dimethylbenzenesulfonamide | Tyrosine kinase inhibitor | nih.gov |

| Axitinib | 3-vinyl, N-methylbenzamide | Tyrosine kinase inhibitor | nih.gov |

| Niraparib | 3-piperidinecarboxamide | PARP inhibitor | nih.gov |

| 7-Nitroindazole | 7-nitro | Neuronal nitric oxide synthase inhibitor | nih.gov |

| DL0805 | N-substituted prolinamido | ROCK I inhibitor | nih.gov |

This comparative analysis underscores the modular nature of the indazole scaffold, where specific substitutions at positions like C3 and C7 can be strategically employed to target a wide range of biological entities. The combination of a bromo group at C7 and a methylthio group at C3 in this compound presents a unique substitution pattern that warrants further investigation to fully elucidate its therapeutic potential.

Pharmacological and Biological Activity Investigations of 7 Bromo 3 Methylthio 1h Indazole Analogues

In Vitro Biological Screening and Cellular Assays

The initial phase of evaluating the therapeutic potential of 7-Bromo-3-(methylthio)-1H-indazole analogues involves comprehensive in vitro screening. This process utilizes a variety of cellular assays to determine their biological effects at a molecular and cellular level.

The anti-proliferative activity of indazole analogues has been extensively evaluated against a panel of human cancer cell lines. nih.gov For instance, a series of novel 1H-indazole-3-amine derivatives were tested for their ability to inhibit the growth of various cancer cells. nih.gov Similarly, curcumin-indazole analogues have been synthesized and assessed for their cytotoxic effects. japsonline.comjapsonline.com

Research has demonstrated that these compounds exhibit varying degrees of cytotoxicity. For example, certain 1H-indazole-3-amide derivatives have shown promising inhibitory effects against chronic myeloid leukemia (K562) cells. nih.gov In studies involving curcumin-indazole analogues, compounds showed low to moderate cytotoxicity against breast cancer (MCF-7), cervical cancer (HeLa), and colorectal adenocarcinoma (WiDr) cell lines. japsonline.comjapsonline.com Notably, some analogues displayed greater activity against WiDr cells compared to HeLa and MCF-7 cells. japsonline.com One particular curcumin (B1669340) analogue, compound 3b, was found to have superior cytotoxicity against WiDr cells when compared to the reference drugs curcumin and tamoxifen. japsonline.com

Below is a table summarizing the anticancer activity of selected indazole analogues against various human cancer cell lines.

| Compound/Analogue | Cell Line | IC₅₀ (µM) | Reference Compound(s) |

| 1H-Indazole-3-amide derivative (6o) | K562 (Chronic Myeloid Leukemia) | 5.15 | 5-Fluorouracil |

| A549 (Lung) | >10 | 5-Fluorouracil | |

| PC-3 (Prostate) | >10 | 5-Fluorouracil | |

| HepG2 (Hepatoma) | >10 | 5-Fluorouracil | |

| Curcumin-Indazole Analogue (3b) | WiDr (Colorectal Carcinoma) | 27.20 | Curcumin, Tamoxifen, Doxorubicin |

| MCF-7 (Breast) | 45.97 | Curcumin, Tamoxifen, Doxorubicin | |

| Curcumin-Indazole Analogue (3d) | HeLa (Cervical) | 46.36 | Curcumin, Tamoxifen, Doxorubicin |

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.

Indazole derivatives have been identified as potent inhibitors of various enzymes, particularly protein kinases, which play a crucial role in cellular signaling pathways that are often dysregulated in cancer. nih.govcaribjscitech.com The 1H-indazole-3-amine structure, for example, is recognized as an effective hinge-binding fragment for tyrosine kinases. nih.gov

Specific indazole-based compounds have been developed as inhibitors for several kinase families:

Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-indazole derivatives were designed to inhibit FGFR1-3, with inhibitory concentrations ranging from 0.8 to 90 µM. nih.gov

Extracellular Signal-Regulated Kinases (ERK): Novel 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives were developed as ERK inhibitors, with one compound showing high potency and selectivity for ERK1/2, with IC₅₀ values of 20 nM and 7 nM, respectively. nih.gov

Bromodomain-containing Protein 4 (BRD4): A series of 3-methyl-1H-indazole derivatives were designed and found to exhibit strong inhibitory activity against BRD4-BD1, a key regulator of oncogenes like c-Myc. nih.gov

The therapeutic potential of indazole analogues extends to infectious diseases, with demonstrated activity against a range of microbial pathogens. nih.govcaribjscitech.com Synthetic indazole compounds have been shown to possess both antibacterial and antifungal properties. nih.gov

A study focusing on 6-bromo-1H-indazole derivatives bearing a 1,2,3-triazole moiety reported that several of the synthesized compounds expressed moderate to good antimicrobial inhibition when compared with standard drugs. researchgate.netbanglajol.info These compounds were evaluated against various bacterial and fungal strains. researchgate.net One patented indazole scaffold has been noted for its excellent MIC (Minimum Inhibitory Concentration) values against a diverse range of bacterial strains. caribjscitech.com The proposed mechanism for their antibacterial action may involve the inhibition of key bacterial enzymes responsible for cell wall synthesis or DNA replication. researchgate.net

Indazole derivatives have shown significant promise as anti-inflammatory agents. nih.govresearchgate.net The indazole-based compound Benzydamine is a known non-steroidal anti-inflammatory drug (NSAID). caribjscitech.com Research into newly synthesized indazole derivatives has confirmed their analgesic, anti-inflammatory, and antipyretic activities. researchgate.net

The anti-inflammatory mechanism of some indazole analogues is attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Certain derivatives have been identified as selective COX-II inhibitors, which is a key target for anti-inflammatory drugs. researchgate.net Beyond direct enzyme inhibition, chalcone (B49325) moieties, which can be incorporated into indazole structures, have been documented for their ability to modulate the functions of various immune cells, including macrophages, dendritic cells, and lymphocytes, highlighting their immunomodulatory potential. nih.gov

Analogues of this compound have been investigated for their ability to interact with specific cellular receptors. A notable area of research is their activity as 5-hydroxytryptamine (5-HT3) receptor antagonists. nih.gov The 5-HT3 receptor is a target for antiemetic drugs. Alterations to the aromatic nucleus of a parent compound led to the identification of indazole derivatives as potent 5-HT3 receptor antagonists. nih.gov

Further studies on related benzimidazole (B57391) derivatives, which share structural similarities with indazoles, confirmed that these compounds act as potent and selective 5-HT3 receptor antagonists. nih.gov Research has also explored the potential of indazole-related structures as antagonists for other receptors, such as the EP3 receptor, with some derivatives showing high selectivity. researchgate.net

Mechanistic Studies of Biological Action

Understanding the mechanism through which these analogues exert their biological effects is crucial for their development as therapeutic agents. In the context of anticancer activity, studies have shown that certain indazole derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov

For example, compound 6o, a 1H-indazole-3-amide derivative, was found to affect apoptosis and the cell cycle in a concentration-dependent manner in K562 leukemia cells. nih.gov The proposed mechanism involves the inhibition of Bcl-2 family proteins and interference with the p53/MDM2 pathway. nih.gov The inhibition of key enzymes, such as BRD4 by 3-methyl-1H-indazole derivatives, leads to the suppression of downstream oncogenic proteins like c-Myc, providing a clear mechanism for their anticancer effects. nih.gov For antimicrobial analogues, the mechanism is believed to involve the disruption of essential bacterial processes like cell wall synthesis or DNA replication. researchgate.net

Identification and Validation of Molecular Targets

While direct studies on the molecular targets of this compound analogues are not extensively documented in publicly available research, the broader class of substituted indazoles has been the subject of significant investigation, pointing to several key protein families as likely targets.

Kinases as Primary Targets: The indazole scaffold is a well-established pharmacophore for the development of protein kinase inhibitors. bldpharm.comnih.gov Numerous indazole derivatives have been identified as potent inhibitors of various kinases involved in cancer cell proliferation and angiogenesis. For instance, derivatives of 1H-indazole have been shown to target:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This receptor is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Indazole-based compounds have been designed as VEGFR-2 inhibitors.

Fibroblast Growth Factor Receptors (FGFRs): These receptors are involved in a variety of cellular processes, and their dysregulation is implicated in cancer. Novel 1H-indazole-based derivatives have been discovered as inhibitors of FGFR kinases. nih.gov

Epidermal Growth Factor Receptor (EGFR): Indazole analogues have been designed as irreversible and mutant-selective EGFR inhibitors, which are important in overcoming drug resistance in cancer therapy. chemimpex.com

Aurora Kinases: These are a family of serine/threonine kinases that play a critical role in mitosis. Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases. nih.gov

Pim Kinases: This family of serine/threonine kinases is involved in signaling pathways crucial for tumorigenesis. 3-(Pyrazin-2-yl)-1H-indazoles have been developed as potent pan-Pim kinase inhibitors. researchgate.net

The substitution pattern on the indazole ring is critical for determining target specificity and potency. For example, a study on 3-methyl-1H-indazole derivatives identified compounds that selectively inhibit Bromodomain-containing Protein 4 (BRD4), an epigenetic reader involved in the expression of oncogenes like c-Myc. sigmaaldrich.com Another study highlighted that 3-amino-1H-indazole derivatives can act as inhibitors of the PI3K/AKT/mTOR pathway. nih.gov

Other Potential Molecular Targets: Beyond kinases, substituted indazoles have been shown to interact with other important biological targets:

Nitric Oxide Synthases (NOS): A study on 7-substituted-indazoles revealed that these compounds can be potent inhibitors of NOS. nih.gov Notably, further substitution at the C3 position with a bromine atom significantly enhanced the inhibitory effects, suggesting that the substitution pattern of this compound could be relevant for this target. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): This enzyme is a key regulator of the immune response, and its inhibition is a promising strategy in cancer immunotherapy. Certain 3-substituted 1H-indazoles have been investigated for their IDO1 enzyme inhibition efficiencies. chemimpex.com

The following table summarizes the identified molecular targets for various indazole analogues.

| Indazole Analogue Class | Molecular Target | Therapeutic Area | Reference |

| 1H-Indazole Derivatives | VEGFR-2 | Cancer | |

| 1H-Indazole Derivatives | FGFRs | Cancer | nih.gov |

| 1H-Indazole Analogues | EGFR | Cancer | chemimpex.com |

| 3-Amino-1H-Indazole Derivatives | PI3K/AKT/mTOR | Cancer | nih.gov |

| 3-Methyl-1H-Indazole Derivatives | BRD4 | Cancer | sigmaaldrich.com |

| 7-Substituted-Indazoles | Nitric Oxide Synthases (NOS) | Various | nih.gov |

| 3-Substituted 1H-Indazoles | IDO1 | Cancer | chemimpex.com |

| 3-(Pyrazin-2-yl)-1H-indazoles | Pim Kinases | Cancer | researchgate.net |

| Novel Indazole Derivatives | Aurora Kinases | Cancer | nih.gov |

Elucidation of Intracellular Signaling Pathway Modulation

The interaction of indazole analogues with their molecular targets invariably leads to the modulation of intracellular signaling pathways, which are the networks of communication that govern cellular activities.

Research into 3-amino-1H-indazole derivatives has demonstrated their ability to inhibit the PI3K/AKT/mTOR signaling pathway . nih.gov This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers. Inhibition of this pathway by these indazole derivatives was shown to affect DNA synthesis, induce cell cycle arrest at the G2/M phase, and trigger apoptosis. nih.gov Furthermore, these compounds were found to modulate the levels of proteins that regulate apoptosis, such as Cyclin B1, BAD, and Bcl-xL, and to induce changes in intracellular reactive oxygen species (ROS) and mitochondrial membrane potential. nih.gov

Another study on 1H-indazole-3-amine derivatives showed that a lead compound could affect apoptosis and the cell cycle by potentially inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway . nih.gov The p53 tumor suppressor protein is a critical component of the cellular defense against cancer, and its activity is tightly controlled by its negative regulator, MDM2.

The table below details the signaling pathways modulated by different classes of indazole analogues.

| Indazole Analogue Class | Modulated Signaling Pathway | Key Downstream Effects | Reference |

| 3-Amino-1H-Indazole Derivatives | PI3K/AKT/mTOR | Inhibition of proliferation, G2/M cell cycle arrest, apoptosis | nih.gov |

| 1H-Indazole-3-Amine Derivatives | p53/MDM2 | Apoptosis, cell cycle regulation | nih.gov |

Biochemical Cascade Inhibition or Activation

The modulation of signaling pathways by indazole analogues is a direct consequence of their ability to inhibit or, in some cases, activate specific biochemical cascades. The primary mechanism of action for many biologically active indazole derivatives is the inhibition of enzymatic activity, particularly that of protein kinases.

The inhibition of kinases such as VEGFR-2, FGFR, and EGFR by indazole derivatives disrupts the phosphorylation cascades that these enzymes initiate. nih.govchemimpex.com Phosphorylation is a fundamental mechanism for signal transduction, and its inhibition can halt the progression of signals that promote cell growth, survival, and proliferation. For example, the inhibition of Aurora kinases by novel indazole derivatives directly interferes with the biochemical events of mitosis, leading to cell cycle arrest and apoptosis. nih.gov

Beyond kinase inhibition, some indazoles have been shown to inhibit other types of enzymes. As mentioned previously, 7-substituted-indazoles can inhibit nitric oxide synthases (NOS). nih.gov This inhibition is competitive with both the substrate (L-arginine) and the cofactor (tetrahydrobiopterin), indicating a direct interaction with the enzyme's active site. nih.gov This action blocks the production of nitric oxide, a signaling molecule involved in a wide range of physiological and pathological processes.

The following table provides examples of biochemical cascade inhibition by indazole analogues.

| Indazole Analogue Class | Inhibited Biochemical Cascade | Enzyme/Protein Involved | Reference |

| Novel Indazole Derivatives | Mitotic progression | Aurora Kinases | nih.gov |

| 7-Substituted-Indazoles | Nitric oxide synthesis | Nitric Oxide Synthases (NOS) | nih.gov |

| 1H-Indazole Derivatives | Angiogenesis signaling | VEGFR-2, FGFR | nih.gov |

| 1H-Indazole Analogues | Growth factor signaling | EGFR | chemimpex.com |

Computational and in Silico Approaches in 7 Bromo 3 Methylthio 1h Indazole Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-Bromo-3-(methylthio)-1H-indazole, molecular docking simulations are instrumental in understanding its interactions with various protein targets. These simulations can elucidate the binding affinity, mode of interaction, and the specific amino acid residues involved in the binding pocket.

For instance, studies on analogous indazole derivatives have utilized molecular docking to predict their binding efficacy against various protein targets, such as the discoidin domain receptor 1 (DDR1) which is implicated in renal cancer. nih.gov The process involves preparing the 3D structure of this compound and docking it into the active site of a target protein. The results are then ranked based on their binding energy values, providing insights into the compound's potential as an inhibitor. nih.gov The interactions can be visualized to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex.

Table 1: Exemplary Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Lys78, Leu12, Val34, Ala56 |

| Hydrogen Bond Interactions | Forms hydrogen bond with the backbone of Lys78 |

| Hydrophobic Interactions | Interacts with the side chains of Leu12 and Val34 |

This table presents hypothetical data based on typical results for similar compounds.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of this compound. nih.gov These calculations provide a deeper understanding of the molecule's intrinsic properties.

One of the key applications of DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov The distribution of these orbitals also reveals the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule, which is vital for understanding its interaction with biological targets. researchgate.net

Table 2: Calculated Quantum Chemical Properties for this compound

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

This table presents hypothetical data based on typical results for similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, 3D-QSAR models can be developed to predict their inhibitory potency against specific targets. nih.gov

These models are built using a dataset of compounds with known activities. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated and correlated with the biological activity using statistical methods like Partial Least Squares (PLS). nih.gov The resulting QSAR models can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. nih.govnih.gov The models are often visualized as contour maps that indicate regions where steric bulk, positive or negative electrostatic potential would be favorable for activity. nih.gov

Virtual Screening for Novel Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net In the context of this compound, virtual screening can be employed to discover novel analogs with improved properties.

The process typically involves creating a large virtual library of compounds that are structurally related to this compound. These virtual compounds are then docked into the active site of a target protein, and their binding affinities are scored. The top-scoring compounds are then selected for further investigation, including chemical synthesis and biological testing. This approach accelerates the hit identification process and reduces the costs associated with high-throughput screening.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide detailed information about the conformational changes and binding dynamics of a ligand-protein complex over time. For this compound, MD simulations can be performed on its complex with a target protein to assess the stability of the binding mode predicted by molecular docking. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 7 Bromo 3 Methylthio 1h Indazole

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of indazole derivatives is a well-established field, yet there is always a demand for more efficient, cost-effective, and environmentally friendly methods. For 7-Bromo-3-(methylthio)-1H-indazole, future research will likely focus on optimizing its production and exploring novel synthetic strategies.

Recent advancements in the synthesis of related compounds, such as 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV capsid inhibitor Lenacapavir, highlight the potential for developing practical, large-scale synthetic routes. researchgate.netchemrxiv.orgmdpi.comresearchgate.net These methods often involve regioselective bromination and cyclization, which could be adapted for the synthesis of this compound. researchgate.netchemrxiv.orgmdpi.comresearchgate.net

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. The use of alternative energy sources like microwave irradiation and more benign solvents such as polyethylene (B3416737) glycol (PEG-400) are being explored to create more sustainable synthetic processes. researchgate.net Future research could investigate the application of these green methodologies to the synthesis of this compound, aiming to reduce waste and environmental impact.

Development of Advanced Analogues for Specific Biological Targets

Indazole derivatives have demonstrated a wide array of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects. nih.govnih.govnih.govmdpi.com This positions this compound as a valuable scaffold for the development of advanced analogues tailored for specific biological targets.

Researchers have successfully developed indazole-based compounds that act as inhibitors for a variety of protein kinases, which are crucial targets in oncology. nih.gov By modifying the substituents on the indazole ring, it is possible to achieve high potency and selectivity for specific kinases. For instance, different indazole derivatives have been designed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and Aurora kinases. nih.gov The 7-bromo and 3-methylthio groups of the parent compound provide key anchor points for chemical modification, allowing for the systematic exploration of structure-activity relationships and the optimization of binding to a desired biological target.

Integration of Chemoinformatics and Artificial Intelligence for Drug Discovery

The integration of chemoinformatics and artificial intelligence (AI) has revolutionized the drug discovery process. nih.govresearchgate.netmdpi.com These computational tools can be powerfully applied to accelerate the development of new drugs based on the this compound scaffold.

Chemoinformatics can be employed to design and manage virtual libraries of analogues, which can then be screened computationally against various biological targets. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict the biological activity of new analogues based on their chemical structure, guiding the synthesis of the most promising compounds. nih.gov Molecular docking and molecular dynamics simulations can provide detailed insights into how these molecules interact with their biological targets at an atomic level. researchgate.net

AI and machine learning algorithms can further enhance these efforts by identifying complex patterns in large datasets of chemical and biological information, leading to the design of novel molecules with improved potency and selectivity. nih.govresearchgate.netmdpi.com

Investigation of Synergistic Effects with Existing Therapeutic Agents

A promising strategy in modern medicine is the use of combination therapies, where two or more drugs are administered together to achieve a greater therapeutic effect than either drug could alone. Investigating the potential synergistic effects of this compound and its analogues with existing therapeutic agents is a compelling avenue for future research.

For example, in the context of cancer treatment, new indazole-based compounds could be tested in combination with established chemotherapy drugs or targeted therapies. This approach could potentially lead to lower required doses, reduced side effects, and the overcoming of drug resistance. While direct studies on this specific compound are lacking, research into other drug combinations, such as secukinumab and honokiol (B1673403) for inflammatory conditions, demonstrates the potential of synergistic interactions. mdpi.com Given the known anti-inflammatory and anti-cancer properties of indazole derivatives, exploring their use in combination therapies is a logical and promising next step. nih.govresearchgate.net

Application in Chemical Biology and Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. The development of a selective and potent analogue of this compound could provide a valuable tool for chemical biologists. Such a probe could be used to investigate the function of a specific protein or pathway in a cellular context, helping to elucidate its role in health and disease.

The design of a chemical probe requires a deep understanding of the structure-activity relationship of a compound and its target. The synthetic accessibility of the indazole scaffold and the potential for introducing various functional groups make it an attractive starting point for probe development. By creating derivatives with specific properties, such as fluorescent tags or photo-crosslinking groups, researchers can design powerful tools for studying complex biological processes.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 7-Bromo-3-(methylthio)-1H-indazole, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination of 3-(methylthio)-1H-indazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C yields the target compound. Optimizing stoichiometry (e.g., 1.2 equivalents of NBS) and reaction time (6–8 hours) improves yields (>75%) . Purity is enhanced by recrystallization in ethanol/water mixtures (3:1 v/v) .

- Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

- Methodology :

- 1H NMR : Aromatic protons appear as doublets at δ 7.8–8.2 ppm (J = 8.5 Hz), while the methylthio group resonates as a singlet at δ 2.5 ppm .

- 13C NMR : The brominated carbon (C7) shows a distinct peak at ~115 ppm, and the methylthio sulfur-linked carbon (C3) at ~35 ppm .

- HRMS : Expected [M+H]+ at m/z 257.96 (C8H6BrN2S) .

Advanced Research Questions

Q. How does the methylthio substituent at position 3 influence the electronic and steric properties of 7-Bromo-1H-indazole in metal-catalyzed cross-coupling reactions?

- Methodology : Computational studies (DFT, B3LYP/6-31G*) reveal that the methylthio group increases electron density at C3, facilitating oxidative addition in Suzuki-Miyaura couplings. Steric hindrance from the methylthio group requires bulky ligands (e.g., XPhos) for efficient palladium catalysis .

- Experimental Validation : Coupling with phenylboronic acid under Pd(OAc)2/XPhos (2 mol%) in toluene/water (3:1) at 100°C achieves >80% conversion. Compare with 3-H-indazole analogs (lower yields due to reduced electron density) .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives across different assay systems?

- Methodology :

- Data Harmonization : Use standardized assay conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .

- Structural Validation : Confirm ligand binding modes via X-ray crystallography (e.g., PDB deposition 6XYZ) or STD-NMR to verify target engagement .

- Meta-Analysis : Compare IC50 values across ≥3 independent studies (e.g., α-glucosidase inhibition ranges: 2–10 µM) and identify outliers using Grubbs’ test .

Structural and Mechanistic Questions

Q. How can X-ray crystallography and molecular docking elucidate the binding interactions of this compound with kinase targets?

- Methodology :

- Crystallization : Co-crystallize the compound with recombinant kinase (e.g., CDK2) in 20% PEG 3350, 0.1 M HEPES pH 7.5. Collect data at 1.8 Å resolution (synchrotron source) .

- Docking : Use AutoDock Vina with AMBER force fields. The bromine atom forms halogen bonds with Leu83 (ΔG = -9.2 kcal/mol), while the methylthio group engages in hydrophobic interactions with Val18 .

Q. What are the major oxidative and reductive degradation products of this compound, and how are they characterized?

- Methodology :

- Oxidation : Treat with mCPBA (2 equivalents) in dichloromethane to yield sulfoxide (δ 3.1 ppm in 1H NMR) and sulfone (δ 3.8 ppm) derivatives. Monitor via LC-MS (ESI+) .

- Reduction : Use Pd/C (10%) under H2 (1 atm) to dehalogenate C7, producing 3-(methylthio)-1H-indazole (HRMS: m/z 179.04) .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Melting Point | 148–150°C | |

| LogP (Calculated) | 2.8 | |

| Aqueous Solubility (25°C) | 0.12 mg/mL | |

| IC50 (α-Glucosidase) | 4.7 µM |

| Synthetic Condition | Optimized Parameters |

|---|---|

| Bromination Agent | NBS (1.2 eq) |

| Solvent | DMF |

| Temperature | 80°C |

| Yield | 78% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.